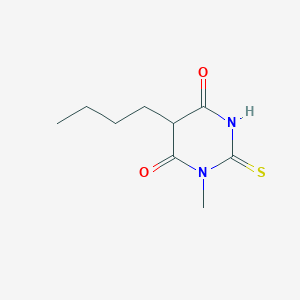
Tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate is a complex organic compound with the molecular formula C25H25N3O6 It is characterized by the presence of isoindoline-1,3-dione groups and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate typically involves the reaction of tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic carbonyl groups.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include ethyl iodide, potassium carbonate, and acetonitrile. Reaction conditions typically involve room temperature and atmospheric pressure .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted isoindoline derivatives.
Applications De Recherche Scientifique
Tert-butyl (1,3-dioxoisoindolin-2-YL)(2-(1,3-dioxoisoindolin-2-YL)ethyl)carbamate has several scientific research applications:
Pharmaceuticals: The compound’s structure suggests potential use in drug design and development, particularly as a scaffold for creating bioactive molecules.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate: This compound is structurally similar but lacks the additional ethyl group.
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core structure and exhibit similar chemical reactivity.
Propriétés
Formule moléculaire |
C23H21N3O6 |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
tert-butyl N-(1,3-dioxoisoindol-2-yl)-N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C23H21N3O6/c1-23(2,3)32-22(31)25(26-20(29)16-10-6-7-11-17(16)21(26)30)13-12-24-18(27)14-8-4-5-9-15(14)19(24)28/h4-11H,12-13H2,1-3H3 |
Clé InChI |
JROQGRLTBVIARV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCN1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14007879.png)
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
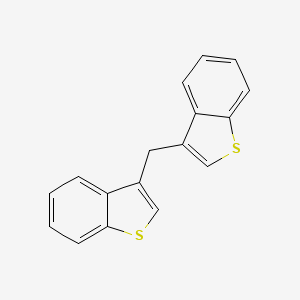
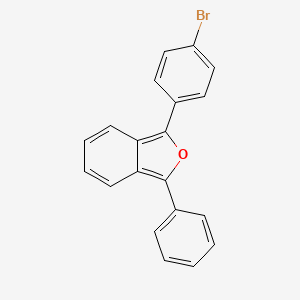
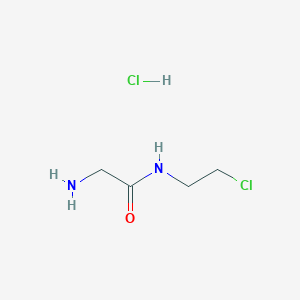
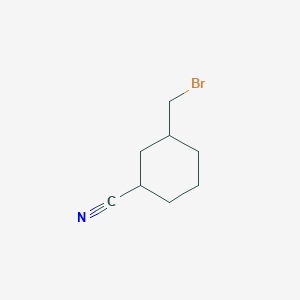
![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14007911.png)


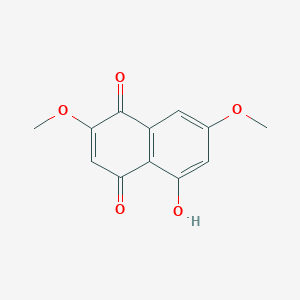
![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)
![Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate](/img/structure/B14007949.png)
